![molecular formula C12H16ClNO B180595 (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine CAS No. 186293-54-9](/img/structure/B180595.png)
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
Overview
Description
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral morpholine derivative with a chloromethyl group at the second position and a phenylmethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine.
Phenylmethylation: The phenylmethyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenylmethyl group can be reduced to a phenylethyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that could lead to compounds with therapeutic effects, particularly in treating neurological disorders due to the morpholine moiety's ability to interact with neurotransmitter systems.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions, enabling the creation of various derivatives that can be used in the development of new materials or pharmaceuticals.
Biological Research
In biological studies, this compound can be utilized to explore protein-ligand interactions. The morpholine ring can mimic certain biological structures, making it useful in drug design and discovery processes.
Case Study 1: Synthesis of Novel Antidepressants
A study demonstrated the use of this compound as a precursor in synthesizing novel antidepressant compounds. The derivatives showed promising activity in inhibiting serotonin reuptake, indicating their potential as therapeutic agents for depression.
Case Study 2: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells, suggesting further exploration for anticancer drug development.
Data Table: Comparison of Applications
Application Area | Description | Potential Impact |
---|---|---|
Medicinal Chemistry | Intermediate for synthesizing drugs | Development of new therapeutic agents |
Organic Synthesis | Building block for complex organic molecules | Innovation in material science |
Biological Research | Study of protein-ligand interactions | Insights into drug design |
Mechanism of Action
The mechanism of action of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Chloromethyl)-4-(methyl)morpholine: Lacks the phenyl group, which may affect its reactivity and applications.
(2R)-2-(Hydroxymethyl)-4-(phenylmethyl)morpholine: Contains a hydroxymethyl group instead of a chloromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is unique due to the presence of both chloromethyl and phenylmethyl groups, which can impart distinct chemical reactivity and potential biological activity compared to other morpholine derivatives.
Biological Activity
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group and a phenylmethyl moiety, contributing to its pharmacological properties. Below, we explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.7 g/mol
- CAS Number : 186293-54-9
This morpholine derivative is notable for its ability to interact with various biological targets due to the presence of the chloromethyl and phenyl groups.
The mechanism of action of this compound primarily involves its role as a monoamine transporter inhibitor . It has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, making it a candidate for treating disorders like depression and anxiety .
Key Mechanisms:
- Serotonin Transporter Inhibition : The compound exhibits significant binding affinity to the serotonin transporter, which is crucial in regulating mood and emotional responses.
- Norepinephrine Transporter Inhibition : Similar to its action on serotonin transporters, it also inhibits norepinephrine reuptake, further enhancing its antidepressant potential.
1. Antidepressant Properties
Research indicates that this compound may serve as an effective antidepressant by modulating monoamine levels in the brain.
Study Findings:
- A study conducted on animal models demonstrated that administration of this compound resulted in increased levels of serotonin and norepinephrine, correlating with improved mood and reduced anxiety-like behaviors .
2. Neuroprotective Effects
In addition to its antidepressant effects, this compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Study:
- In vitro studies revealed that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neuroprotection.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2R)-4-benzyl-2-(chloromethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRZZNYCOTWNN-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353088 | |
Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186293-54-9 | |
Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.